

ZNL0325 stability under experimental conditions

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Compound of Interest

Compound Name: ZNL0325

Cat. No.: B12378433

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ZNL0325 Technical Support Center

Disclaimer: Specific stability data for **ZNL0325** under various experimental conditions is not extensively available in public literature. The following information is based on general knowledge of covalent inhibitors with a pyrazolopyrimidine scaffold and is intended to serve as a guideline. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is **ZNL0325** and what is its mechanism of action?

ZNL0325 is a pyrazolopyrimidine-based covalent probe.^{[1][2][3]} It functions as a kinase inhibitor by forming a covalent bond with a cysteine residue in the active site of its target kinases.^[1] The acrylamide side chain on the C3 position of the pyrazolopyrimidine core is the reactive group that forms this covalent bond.^[1]

Q2: What are the known targets of **ZNL0325**?

ZNL0325 has been shown to form covalent bonds with multiple kinases that have a cysteine at the α D-1 position, including Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), B-lymphoid tyrosine kinase (BLK), and Janus kinase 3 (JAK3).^[1]

Q3: What is the significance of the "flipped binding mode" of **ZNL0325**?

Unlike typical 4-amino-substituted pyrazolopyrimidines that bind in a manner analogous to ATP, **ZNL0325** exhibits a "flipped" binding mode where the C3 position is oriented toward the ribose binding pocket.^[1] This alternative binding orientation allows the acrylamide side chain to react with the target cysteine, demonstrating that the formation of a covalent bond can influence the preferred noncovalent binding conformation.^{[1][3]}

Q4: How should I store the **ZNL0325** stock solution?

For general guidance, it is recommended to prepare stock solutions in a dry, aprotic solvent such as DMSO. Based on general laboratory practice for similar compounds, these stock solutions should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Loss of compound activity over time in aqueous buffer.	Hydrolysis or degradation of the acrylamide warhead. Covalent inhibitors, particularly those with reactive electrophiles like acrylamides, can be susceptible to hydrolysis in aqueous solutions. The rate of degradation can be influenced by pH and temperature.	<ul style="list-style-type: none">- Prepare fresh working solutions in your experimental buffer immediately before use.- If pre-incubation is necessary, perform a time-course experiment to determine the window of compound stability in your specific buffer.- Assess the stability of ZNL0325 in your buffer using analytical methods like HPLC or LC-MS.
Inconsistent results between experiments.	1. Instability in solution.2. Non-specific binding.3. Cellular degradation.	<ul style="list-style-type: none">- Ensure consistent preparation and handling of ZNL0325 solutions.- Include appropriate vehicle controls in all experiments.- For cell-based assays, consider the metabolic stability of the compound.
High background signal or off-target effects.	Reaction with other nucleophiles. The acrylamide group can potentially react with other nucleophilic residues besides the target cysteine, or with components of the assay medium.	<ul style="list-style-type: none">- Include a non-covalent analog of ZNL0325 (if available) as a control to distinguish between covalent and non-covalent effects.- Titrate the concentration of ZNL0325 to find the optimal balance between target engagement and off-target effects.

Hypothetical Stability Data

Disclaimer: The following table contains hypothetical data for illustrative purposes only. Actual stability will depend on the specific experimental conditions.

Condition	Parameter	Value
Aqueous Buffer (pH 7.4)	Half-life ($t_{1/2}$) at 37°C	~4-8 hours
Half-life ($t_{1/2}$) at 25°C	~12-24 hours	
Half-life ($t_{1/2}$) at 4°C	> 48 hours	
DMSO Stock Solution	Stability at -20°C	Estimated > 6 months
Stability at -80°C	Estimated > 1 year	
Common Cell Culture Media (e.g., DMEM, RPMI) with 10% FBS	Half-life ($t_{1/2}$) at 37°C	~2-6 hours (potential for enzymatic degradation and reaction with media components)

Experimental Protocols

General Protocol for Assessing Compound Stability in Aqueous Buffer

This protocol outlines a general method for determining the stability of a compound like **ZNL0325** in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).

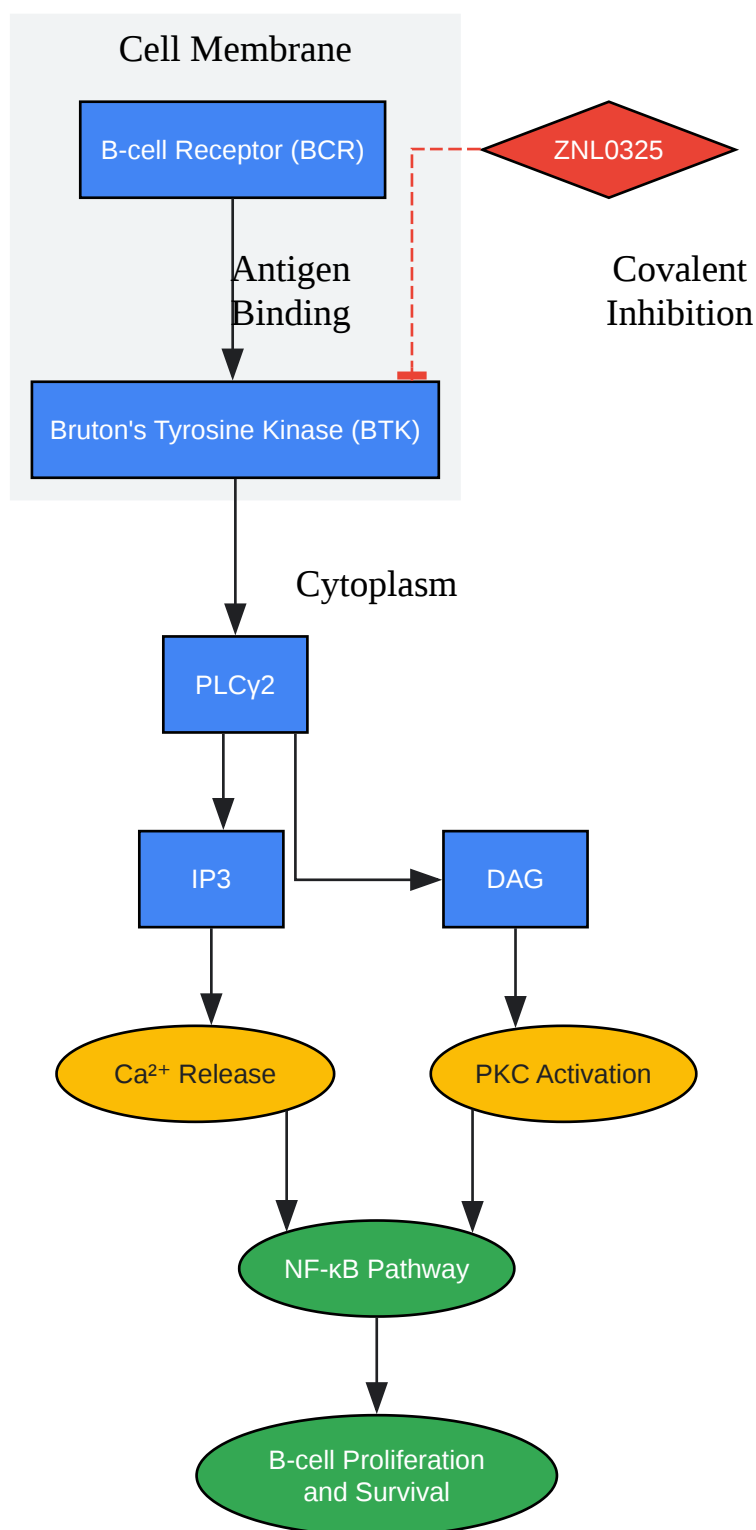
Materials:

- **ZNL0325**
- High-purity DMSO
- Experimental aqueous buffer (e.g., PBS, pH 7.4)
- HPLC system with a suitable column (e.g., C18)
- Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or TFA)
- Thermostated incubator or water bath

Procedure:

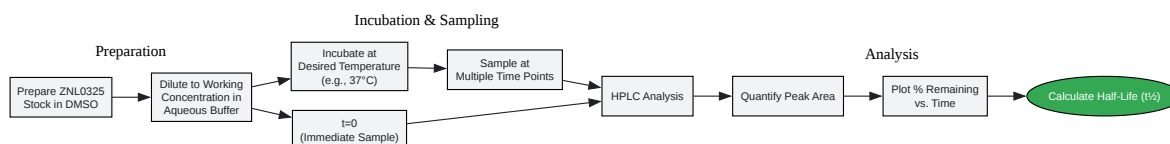
- Prepare a concentrated stock solution of **ZNL0325** in DMSO (e.g., 10 mM).
- Dilute the stock solution into the experimental aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 10 μ M).
- Immediately after dilution ($t=0$), take an aliquot of the solution, and if necessary, quench any potential reaction (e.g., by adding an excess of a thiol-containing compound like glutathione if studying reactivity, or by immediate freezing). Analyze this sample by HPLC to get the initial peak area of the intact compound.
- Incubate the remaining solution at the desired temperature (e.g., 25°C or 37°C).
- At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
- Analyze each aliquot by HPLC under the same conditions as the $t=0$ sample.
- Quantify the peak area corresponding to the intact **ZNL0325** at each time point.
- Plot the percentage of remaining **ZNL0325** against time to determine the degradation kinetics and calculate the half-life ($t_{1/2}$).

Visualizations



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Caption: Simplified BTK Signaling Pathway and Inhibition by **ZNL0325**.



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Caption: Experimental Workflow for Assessing Compound Stability.

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References

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